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Introduction
Avadomide (CC-122) is a novel cereblon E3 ligase modulator (CELMoD®) with potent

immunomodulatory and anti-tumor activities.[1][2] Its mechanism of action involves binding to

the cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-

CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3

ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid

transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] The degradation of these

transcription factors results in a cascade of downstream effects, including direct apoptosis of

malignant B cells and significant modulation of the immune system, particularly the activation of

T cells and Natural Killer (NK) cells.[1][3]

Flow cytometry is an indispensable tool for elucidating the pharmacodynamic effects of

Avadomide on various immune cell populations. It allows for the precise identification,

enumeration, and characterization of immune cell subsets from peripheral blood and tumor

tissue, providing critical insights into the drug's in vivo mechanism of action. This document

provides detailed application notes and protocols for the flow cytometric analysis of immune

cells in response to Avadomide treatment.
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Avadomide's primary immunomodulatory effects are driven by the degradation of Ikaros and

Aiolos in immune cells. In T cells, this leads to increased production of interleukin-2 (IL-2) and

interferon-gamma (IFN-γ), enhanced T cell proliferation, and a shift towards a more activated

phenotype.[1][4] Avadomide has also been shown to activate NK cells, enhancing their

cytotoxic potential against tumor cells.[1] Furthermore, Avadomide treatment can alter the

tumor microenvironment, leading to increased infiltration of effector immune cells.[1]

A key pharmacodynamic biomarker for Avadomide activity is the degradation of Aiolos in

peripheral blood B and T lymphocytes, which can be quantified using intracellular flow

cytometry.[1][5]

Quantitative Analysis of Immune Cell Modulation by
Avadomide
The following tables summarize quantitative data on the effects of Avadomide on various

immune cell populations, as determined by flow cytometry in clinical studies.

Table 1: Pharmacodynamic Effect of Avadomide on Aiolos Protein Levels in Peripheral Blood

Lymphocytes[1][5]

Cell Type Timepoint
Median Reduction in
Aiolos

CD19+ B Cells 5 hours post-dose -59%

CD3+ T Cells 5 hours post-dose -45%

Table 2: Changes in Peripheral T Cell Subsets After Avadomide Treatment[1][6]

T Cell Subset (CD8+) Timepoint
Median Change from
Baseline

Naïve (CD45RA+/CD45RO-) Cycle 1, Day 15 -30%

Memory (CD45RA-/CD45RO+) Cycle 1, Day 15 +214%

Activated (HLA-DR+) Cycle 1, Day 15 +111%
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Table 3: Changes in Peripheral Regulatory T Cells After Avadomide Treatment[1]

T Cell Subset Timepoint
Median Change from
Baseline

Regulatory T cells (Tregs)

(CD3+CD4+CD25+CD127-/loF

oxP3+)

Cycle 1, Day 22 +300% (threefold increase)

Table 4: Modulation of the Tumor Microenvironment by Avadomide[1]

Immune Cell Infiltrate Median Change in Infiltration

CD3+ T Cells +360%

CD8+ T Cells +924%

CD3+FOXP3+ Regulatory T cells +321%

CD163+ Macrophages +407%

CD11c+ Dendritic Cells +45%

B Cells -38%
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Avadomide Mechanism of Action
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Caption: Avadomide binds to Cereblon, leading to the degradation of Ikaros and Aiolos,

resulting in immune cell activation and tumor cell apoptosis.
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Flow Cytometry Workflow for Avadomide Immune Monitoring
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Caption: A generalized workflow for the flow cytometric analysis of immune cells following

Avadomide treatment.

Experimental Protocols
Protocol 1: Immunophenotyping of T Cell Subsets in
Human Peripheral Blood
This protocol outlines the procedure for identifying and quantifying major T cell subsets and

their activation status in peripheral blood mononuclear cells (PBMCs).

1. Materials and Reagents:

Phosphate-buffered saline (PBS)

Ficoll-Paque PLUS

Fetal Bovine Serum (FBS)

Flow Cytometry Staining Buffer (PBS + 2% FBS)

Human TruStain FcX™ (Fc block)

Live/Dead Fixable Viability Dye

Antibody Panel 1 (see Table 5)

Fixation/Permeabilization Buffer

Intracellular Staining Buffer

Anti-human Aiolos antibody

5 mL polystyrene round-bottom tubes

Flow cytometer

Table 5: Antibody Panel for T Cell Analysis
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Target Fluorochrome Clone Purpose

CD3 BUV395 UCHT1 Pan T cell marker

CD4 BUV496 SK3 Helper T cell marker

CD8 APC-H7 SK1
Cytotoxic T cell

marker

CD45RA PE-Cy7 HI100 Naïve T cell marker

CD45RO BV786 UCHL1 Memory T cell marker

HLA-DR PerCP-Cy5.5 G46-6 Activation marker

CD25 PE M-A251 Activation/Treg marker

CD127 BV605 A019D5 Treg marker

PD-1 BB700 EH12.2H7 Exhaustion marker

Aiolos AF647 O-21
Pharmacodynamic

marker

Live/Dead e.g., Zombie Aqua Viability

2. Procedure:

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient

centrifugation according to the manufacturer's protocol.

Cell Staining: a. Resuspend 1 x 10^6 PBMCs in 50 µL of Flow Cytometry Staining Buffer. b.

Add Fc block and incubate for 10 minutes at room temperature. c. Add the live/dead viability

dye and incubate for 15 minutes at room temperature, protected from light. d. Wash cells

with 2 mL of staining buffer and centrifuge at 300 x g for 5 minutes. e. Add the surface

antibody cocktail (CD3, CD4, CD8, CD45RA, CD45RO, HLA-DR, CD25, CD127, PD-1) and

incubate for 20 minutes at 4°C in the dark. f. Wash cells twice with staining buffer.

Intracellular Staining for Aiolos: a. Fix and permeabilize the cells using a commercial

fixation/permeabilization kit according to the manufacturer's instructions. b. Add the anti-

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aiolos antibody and incubate for 30 minutes at 4°C in the dark. c. Wash cells with

permeabilization buffer.

Data Acquisition: Resuspend cells in 300 µL of staining buffer and acquire on a calibrated

flow cytometer. Collect a minimum of 100,000 events in the lymphocyte gate.

Gating Strategy: a. Gate on single cells using FSC-A vs FSC-H. b. Gate on live cells using

the viability dye. c. Gate on lymphocytes based on FSC-A and SSC-A. d. From the

lymphocyte gate, identify CD3+ T cells. e. Within the CD3+ population, delineate CD4+ and

CD8+ subsets. f. Analyze the expression of CD45RA, CD45RO, and HLA-DR on CD4+ and

CD8+ T cells to identify naïve, memory, and activated populations. g. Identify Tregs as

CD4+CD25+CD127-/lo. h. Quantify Aiolos expression within CD4+ and CD8+ T cells.

Protocol 2: Analysis of NK Cell Activation
This protocol is designed to assess the activation status of Natural Killer (NK) cells.

1. Materials and Reagents:

Same as Protocol 1, with the following modifications:

Antibody Panel 2 (see Table 6)

Anti-human Granzyme B antibody

Table 6: Antibody Panel for NK Cell Analysis

Target Fluorochrome Clone Purpose

CD3 BUV395 UCHT1 T cell exclusion

CD56 PE-Cy7 B159 Pan NK cell marker

CD16 BV786 3G8 Mature NK cell marker

NKG2D PE 1D11 Activating receptor

Granzyme B AF647 GB11 Cytotoxicity marker

Live/Dead e.g., Zombie Aqua Viability
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2. Procedure:

Follow steps 1 and 2 from Protocol 1, using the NK cell surface antibody panel (CD3, CD56,

CD16, NKG2D).

Intracellular Staining for Granzyme B: a. Follow the same fixation and permeabilization steps

as in Protocol 1. b. Add the anti-Granzyme B antibody and incubate for 30 minutes at 4°C in

the dark. c. Wash cells with permeabilization buffer.

Data Acquisition: Acquire samples on a flow cytometer.

Gating Strategy: a. Gate on single, live lymphocytes as in Protocol 1. b. Identify NK cells as

CD3-CD56+. c. Further delineate NK cell subsets based on CD16 expression

(CD56dimCD16+ and CD56brightCD16-/dim). d. Analyze the expression of the activation

marker NKG2D and the cytotoxic molecule Granzyme B on the total NK cell population and

its subsets.

Protocol 3: B Cell Subset Analysis
This protocol is for the identification and enumeration of different B cell developmental stages

in peripheral blood.

1. Materials and Reagents:

Same as Protocol 1, with the following modifications:

Antibody Panel 3 (see Table 7)

Table 7: Antibody Panel for B Cell Subset Analysis
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Target Fluorochrome Clone Purpose

CD19 BUV395 HIB19 Pan B cell marker

CD20 APC-H7 2H7 Mature B cell marker

CD27 PE-Cy7 M-T271 Memory B cell marker

IgD BV786 IA6-2
Naïve/Memory B cell

marker

IgM PerCP-Cy5.5 G20-127
Naïve/Transitional B

cell marker

CD38 PE HIT2
Plasmablast/Transitio

nal B cell marker

Aiolos AF647 O-21
Pharmacodynamic

marker

Live/Dead e.g., Zombie Aqua Viability

2. Procedure:

Follow steps 1 and 2 from Protocol 1, using the B cell surface antibody panel (CD19, CD20,

CD27, IgD, IgM, CD38).

Intracellular Staining for Aiolos: Follow the same procedure as in Protocol 1.

Data Acquisition: Acquire samples on a flow cytometer.

Gating Strategy: a. Gate on single, live lymphocytes. b. Identify B cells as CD19+. c. Within

the CD19+ population, identify subsets based on the differential expression of IgD and

CD27:

Naïve B cells: IgD+CD27-
Memory B cells: CD27+
Switched memory B cells: IgD-CD27+
Non-switched memory B cells: IgD+CD27+ d. Identify transitional B cells as
CD19+CD38highIgMhigh and plasmablasts as CD19+CD38highIgM-. e. Quantify Aiolos
expression within the total CD19+ B cell population and its subsets.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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